

Application Notes and Protocols for GSK2239633A in Preclinical Asthma Models

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Compound of Interest

Compound Name: GSK2239633A

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Introduction

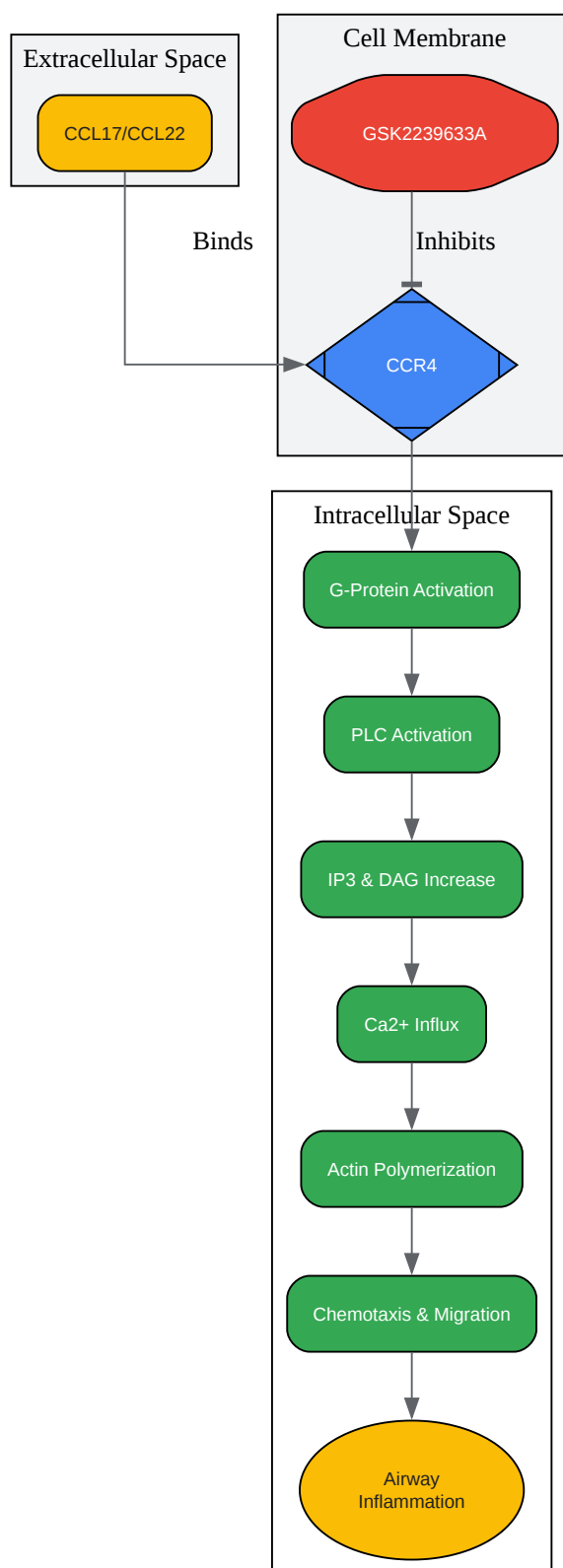
GSK2239633A is an allosteric antagonist of the human CC-chemokine receptor 4 (CCR4).[1] In the context of asthma, CCR4 plays a crucial role in the recruitment of Type 2 T helper (Th2) lymphocytes into inflamed airways.[1] These Th2 cells produce cytokines that orchestrate the characteristic inflammatory cascade in allergic asthma, including eosinophil recruitment and immunoglobulin E (IgE) production.[1] By blocking the CCR4 receptor, **GSK2239633A** is designed to inhibit the migration of Th2 cells to the lungs, thereby reducing airway inflammation.

This document provides detailed application notes and protocols for the experimental design of preclinical asthma models to evaluate the efficacy of CCR4 antagonists like **GSK2239633A**. Due to the limited publicly available preclinical data on **GSK2239633A** in asthma models, this document will utilize a representative CCR4 antagonist, Compound 8a, to illustrate the experimental design, data presentation, and expected outcomes.

Mechanism of Action and Signaling Pathway

GSK2239633A is an antagonist of the CCR4 receptor, which is highly expressed on Th2 cells.[2] The ligands for CCR4, primarily CCL17 (TARC) and CCL22 (MDC), are upregulated in the airways of asthmatic patients.[2] The binding of these chemokines to CCR4 on Th2 cells initiates a signaling cascade that leads to cell migration and recruitment to the site of

inflammation in the lungs. By blocking this interaction, **GSK2239633A** is expected to reduce the accumulation of Th2 cells in the airways, thereby mitigating the downstream inflammatory responses characteristic of asthma.[2]



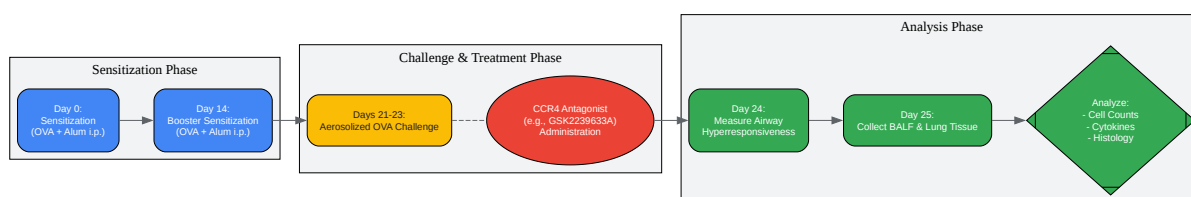
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Figure 1: Simplified signaling pathway of CCR4 and the inhibitory action of **GSK2239633A**.

Experimental Design for Asthma Models

The following protocols describe a common approach using an ovalbumin (OVA)-induced allergic asthma model in mice to assess the efficacy of a CCR4 antagonist.

Experimental Workflow



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Figure 2: General experimental workflow for evaluating a CCR4 antagonist in an OVA-induced asthma model.

Detailed Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This model is widely used to mimic the Th2-dominant inflammatory response seen in allergic asthma.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V

- Aluminum hydroxide (Alum)
- Phosphate-buffered saline (PBS)
- Aerosol delivery system (nebulizer)
- CCR4 Antagonist (e.g., **GSK2239633A** or representative compound)
- Vehicle control

Procedure:

- Sensitization:
 - On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
 - A control group should receive i.p. injections of PBS with alum only.
- Drug Administration:
 - Administer the CCR4 antagonist or vehicle control to respective groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose, starting from Day 20 and continuing daily until Day 24.
- Airway Challenge:
 - From Day 21 to Day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer. The control group is challenged with PBS aerosol.
- Measurement of Airway Hyperresponsiveness (AHR) (Day 24):
 - 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
- Sample Collection (Day 25):
 - 48 hours after the final challenge, euthanize the mice.

- Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF).
- Collect blood samples for serum IgE analysis.
- Harvest lung tissue for histology and cytokine analysis.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

Procedure:

- Centrifuge the BALF to separate the cells from the supernatant.
- Resuspend the cell pellet and perform a total cell count using a hemocytometer.
- Prepare cytospin slides and stain with Diff-Quik or May-Grünwald-Giemsa stain.
- Perform a differential cell count of at least 400 cells to determine the numbers of macrophages, eosinophils, neutrophils, and lymphocytes.
- Store the BALF supernatant at -80°C for subsequent cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

Lung Histology

Procedure:

- Fix the left lung lobe in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut 5 µm sections.
- Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
- Score the inflammation and goblet cell hyperplasia in a blinded manner.

Data Presentation (Representative Data for a CCR4 Antagonist)

The following tables summarize the type of quantitative data that should be collected and presented. The data shown is hypothetical and based on expected outcomes for a potent CCR4 antagonist.

Table 1: Effect of a Representative CCR4 Antagonist on Inflammatory Cell Infiltration in BALF

Treatment Group	Total Cells (x10 ⁵)	Eosinophils (x10 ⁴)	Neutrophils (x10 ⁴)	Lymphocytes (x10 ⁴)	Macrophages (x10 ⁴)
Control (PBS)	1.2 ± 0.3	0.1 ± 0.05	0.2 ± 0.1	0.5 ± 0.2	1.0 ± 0.2
OVA + Vehicle	8.5 ± 1.2	4.8 ± 0.9	0.8 ± 0.3	2.5 ± 0.6	1.5 ± 0.4
OVA + CCR4 Antagonist (Low Dose)	5.1 ± 0.8	2.5 ± 0.5	0.6 ± 0.2	1.5 ± 0.4*	1.3 ± 0.3
OVA + CCR4 Antagonist (High Dose)	3.2 ± 0.6	1.1 ± 0.3	0.4 ± 0.1	0.9 ± 0.3**	1.2 ± 0.2

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.

Table 2: Effect of a Representative CCR4 Antagonist on Th2 Cytokine Levels in BALF

Treatment Group	IL-4 (pg/mL)	IL-5 (pg/mL)	IL-13 (pg/mL)
Control (PBS)	< 10	< 15	< 20
OVA + Vehicle	85 ± 15	120 ± 22	150 ± 28
OVA + CCR4 Antagonist (Low Dose)	45 ± 9	65 ± 11	80 ± 15*
OVA + CCR4 Antagonist (High Dose)	20 ± 5	30 ± 7	40 ± 9**

Data are presented as mean \pm SEM. * $p < 0.05$, ** $p < 0.01$ compared to OVA + Vehicle group.

Table 3: Effect of a Representative CCR4 Antagonist on Airway Hyperresponsiveness (AHR)

Treatment Group	Penh at 50 mg/mL Methacholine
Control (PBS)	1.5 \pm 0.2
OVA + Vehicle	4.8 \pm 0.7
OVA + CCR4 Antagonist (Low Dose)	3.1 \pm 0.5*
OVA + CCR4 Antagonist (High Dose)	2.0 \pm 0.3**

Data are presented as mean \pm SEM. Penh = enhanced pause. * $p < 0.05$, ** $p < 0.01$ compared to OVA + Vehicle group.

Conclusion

The experimental design and protocols outlined in this document provide a robust framework for evaluating the preclinical efficacy of the CCR4 antagonist **GSK2239633A** in murine models of allergic asthma. By focusing on key endpoints such as airway inflammation, Th2 cytokine production, and airway hyperresponsiveness, researchers can effectively assess the therapeutic potential of this compound. The provided data tables serve as a template for presenting quantitative results in a clear and comparative manner. It is important to note that while **GSK2239633A** showed promise as a CCR4 antagonist, its development for asthma was not pursued due to low systemic exposure and target engagement in early clinical trials.^[1] Nevertheless, the methodologies described herein are standard and applicable for the evaluation of other CCR4 antagonists in the context of asthma drug discovery.

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